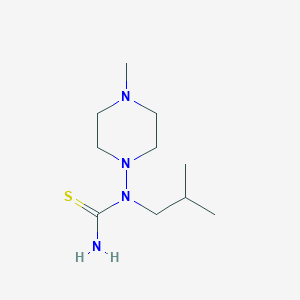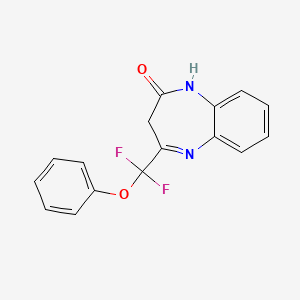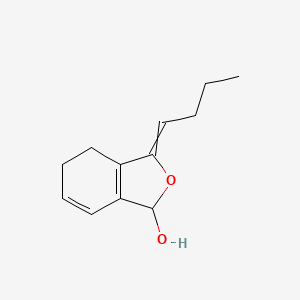![molecular formula C12H12F3NO B14223873 Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- CAS No. 506441-84-5](/img/structure/B14223873.png)
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- is a chemical compound with the molecular formula C12H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a butenyl chain, which is further connected to a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- typically involves the reaction of a suitable benzamide precursor with a trifluoromethylated butenyl reagent. One common method involves the use of palladium-catalyzed aminocarbonylation reactions. For instance, 1-bromo-3-trifluoromethylbenzene can be reacted with formamide in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzamide: Similar in structure but lacks the butenyl chain.
4-Hydroxybenzamide: Contains a hydroxyl group instead of a trifluoromethyl group.
2,6-Difluorobenzamide: Contains two fluorine atoms instead of a trifluoromethyl group.
Uniqueness
Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]- is unique due to the presence of both a trifluoromethyl group and a butenyl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
506441-84-5 |
|---|---|
分子式 |
C12H12F3NO |
分子量 |
243.22 g/mol |
IUPAC 名称 |
N-[(2R)-1,1,1-trifluoropent-4-en-2-yl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c1-2-6-10(12(13,14)15)16-11(17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,16,17)/t10-/m1/s1 |
InChI 键 |
JVTYTTCGFLLJHS-SNVBAGLBSA-N |
手性 SMILES |
C=CC[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
规范 SMILES |
C=CCC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)

![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)


